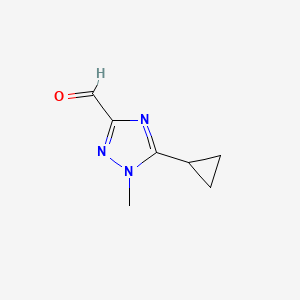![molecular formula C11H12ClNS B6165906 1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride CAS No. 2375194-92-4](/img/no-structure.png)
1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Thiophen-3-yl)phenyl]methanamine hydrochloride, also known as 1-TPM, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 246.7 g/mol and a melting point of 176-177 °C. It is soluble in water and organic solvents such as methanol, ethanol, and acetone. 1-TPM is a derivative of thiophene, a heterocyclic aromatic compound with a sulfur atom in the ring. It is structurally similar to amphetamine and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride has been studied for its potential therapeutic applications. It has been shown to have antidepressant-like effects in animal models and has been studied for its potential to treat depression, anxiety, and other mood disorders. It has also been studied for its potential to treat chronic pain, and has been found to have analgesic effects in animal models. Additionally, this compound has been studied for its potential to treat addiction, and has been found to reduce alcohol consumption in animal models.
Mécanisme D'action
The mechanism of action of 1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride is not fully understood. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation. It is also believed to modulate the activity of the endocannabinoid system, which is involved in pain regulation. Additionally, this compound is believed to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and addiction.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various neurotransmitters and their receptors. It has been found to increase serotonin levels in the brain, which is believed to be responsible for its antidepressant-like effects. It has also been found to increase dopamine levels, which is believed to be responsible for its analgesic effects. Additionally, this compound has been found to modulate the activity of the endocannabinoid system, which is involved in pain regulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in a variety of solvents, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, this compound has been found to have a wide range of biological effects, making it a useful tool for studying various biological processes.
However, there are also some limitations to using this compound in laboratory experiments. It has been found to have a relatively short half-life, making it difficult to study its long-term effects. Additionally, it is not approved for human use, so it cannot be used in human clinical trials.
Orientations Futures
1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride has a wide range of potential therapeutic applications, and there are many potential future directions for its research. One potential future direction is to further investigate its potential to treat depression, anxiety, and other mood disorders. Additionally, further research could be conducted to investigate its potential to treat chronic pain and addiction. Additionally, further research could be conducted to investigate its potential to treat other neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to investigate its potential to treat other medical conditions, such as cancer and cardiovascular disease. Finally, further research could be conducted to investigate its potential to be used as a performance-enhancing drug.
Méthodes De Synthèse
1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride is synthesized via a multi-step process starting with the reaction of thiophene with an alkyl halide in the presence of a base. This reaction yields 1-(4-thiophenyl)ethanamine hydrochloride, which is then reacted with formaldehyde in the presence of an acid catalyst to yield this compound. This method has been used to synthesize this compound in high yields in laboratory settings.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride involves the reaction of 4-(thiophen-3-yl)benzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "4-(thiophen-3-yl)benzaldehyde", "Methylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-(thiophen-3-yl)benzaldehyde is reacted with excess methylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst.", "Step 3: The amine is then treated with hydrochloric acid to form 1-[4-(thiophen-3-yl)phenyl]methanamine hydrochloride as a white solid." ] } | |
| 2375194-92-4 | |
Formule moléculaire |
C11H12ClNS |
Poids moléculaire |
225.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



